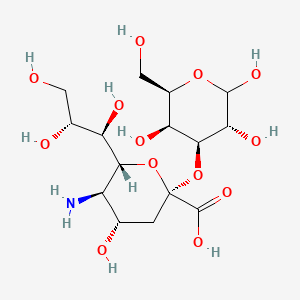
Neu(a2-3)Gal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neu(a2-3)Gal, also known as Neu5Acα2-3Gal, is a sialic acid-containing glycan structure. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. This compound is involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neu(a2-3)Gal typically involves the use of sialyltransferases, enzymes that catalyze the transfer of sialic acid to galactose residues. One common method is the one-pot multienzyme (OPME) sialylation system, which uses a combination of sialyltransferases and other enzymes to achieve high yields and selectivity . The reaction conditions often include a suitable buffer, optimal pH, and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize the production of the desired glycan structure .
化学反应分析
Types of Reactions
Neu(a2-3)Gal can undergo various chemical reactions, including:
Oxidation: The oxidation of sialic acid residues can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in sialic acids to hydroxyl groups.
Substitution: Substitution reactions can modify the functional groups on the sialic acid or galactose residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce aldehyde derivatives, while reduction can yield hydroxylated products .
科学研究应用
Neu(a2-3)Gal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycans and glycoproteins.
Biology: this compound plays a crucial role in cell-cell communication and immune response.
Industry: It is used in the production of biopharmaceuticals and as a component in diagnostic assays.
作用机制
Neu(a2-3)Gal exerts its effects through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways involved in immune response, cell adhesion, and pathogen recognition. The molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins .
相似化合物的比较
Similar Compounds
Neu5Acα2-6Gal: Another sialic acid-containing glycan with a different linkage, which affects its biological functions and receptor interactions.
Neu5Gcα2-3Gal: A similar compound with a glycolyl group instead of an acetyl group, which can influence its immunogenicity and biological activity.
Uniqueness
Neu(a2-3)Gal is unique due to its specific α2-3 linkage, which determines its interactions with receptors and its role in biological processes. This linkage is crucial for its function in immune response and pathogen recognition, distinguishing it from other sialic acid-containing glycans .
属性
IUPAC Name |
(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYTELBKRMDEE-OVDIROPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8136306.png)
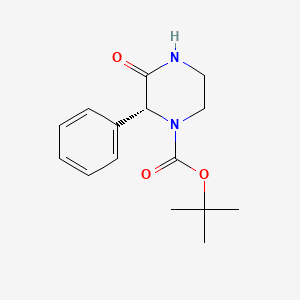
![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)
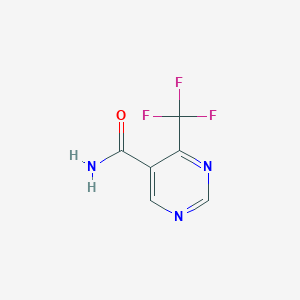
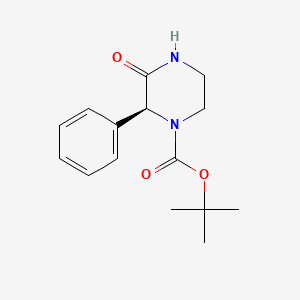
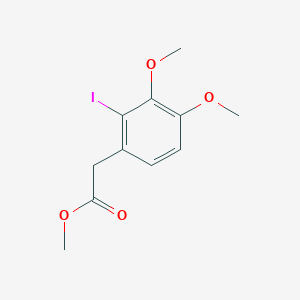
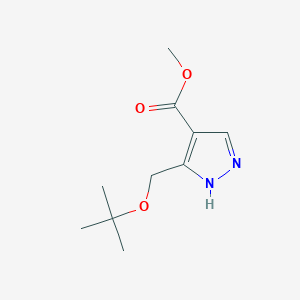
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
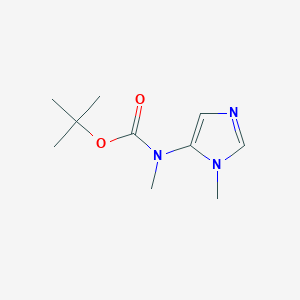
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
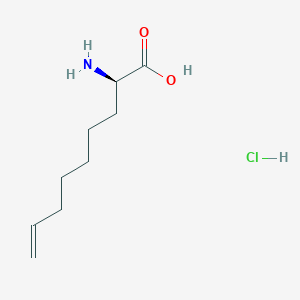
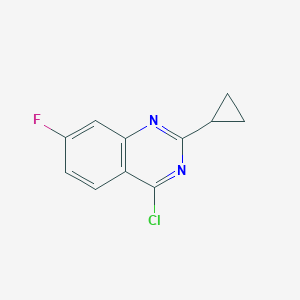
![1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B8136385.png)
![7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8136390.png)
